molecular formula C21H21N3O4 B11398195 4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11398195
M. Wt: 379.4 g/mol
InChI Key: KRFWRUQOPREVLJ-UHFFFAOYSA-N
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Description

4-ethyl-5-hydroxy-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one , belongs to the class of pyrrolopyrazoles. Its chemical structure features a pyrrolopyrazole core with an ethoxyphenyl group and a hydroxyethyl group. Let’s break down its name:

    4-(4-ethoxyphenyl): The ethoxyphenyl group is attached at the 4-position of the pyrrolopyrazole ring.

    5-(2-hydroxyethyl): The hydroxyethyl group is attached at the 5-position.

    3-(2-hydroxyphenyl): The hydroxyphenyl group is attached at the 3-position.

    4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: The core structure consists of a dihydropyrrolopyrazole ring fused with a pyrazolone ring.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of an appropriate aldehyde (such as 4-ethoxybenzaldehyde) with a hydrazine derivative (e.g., hydrazine hydrate) under acidic conditions. The resulting intermediate undergoes cyclization to form the pyrrolopyrazole ring system.

Industrial Production:: Industrial-scale production typically involves multistep processes, starting from commercially available starting materials. Optimization of reaction conditions, purification, and scalability are crucial for efficient production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl groups to ketones or other functional groups.

    Reduction: Reduction of the pyrazolone ring can yield the corresponding dihydropyrrolopyrazole.

    Substitution: Substitution reactions at the phenyl or ethoxy groups can modify the compound.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield ketones, while reduction leads to the dihydropyrrolopyrazole form.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: As a versatile scaffold, it can serve as a building block for designing new compounds.

    Industry: Its unique structure may have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

While there are related pyrrolopyrazoles, this compound’s specific combination of substituents sets it apart. Similar compounds include :

  • 4-(4-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(4-hydroxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O4/c1-2-28-14-9-7-13(8-10-14)20-17-18(15-5-3-4-6-16(15)26)22-23-19(17)21(27)24(20)11-12-25/h3-10,20,25-26H,2,11-12H2,1H3,(H,22,23)

InChI Key

KRFWRUQOPREVLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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